molecular formula C13H8F3N3 B12067573 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile

Cat. No.: B12067573
M. Wt: 263.22 g/mol
InChI Key: JOIKXAJUQUBBRH-UHFFFAOYSA-N
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Description

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.

    Coupling with Benzonitrile: The final step involves coupling the pyridine derivative with benzonitrile using coupling reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridin-2-ol
  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 4-(Pyridin-3-yl)pyrimidine

Uniqueness

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile is unique due to the combination of its trifluoromethyl group, amino group, and benzonitrile moiety. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8F3N3

Molecular Weight

263.22 g/mol

IUPAC Name

4-[6-amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C13H8F3N3/c14-13(15,16)11-5-10(7-19-12(11)18)9-3-1-8(6-17)2-4-9/h1-5,7H,(H2,18,19)

InChI Key

JOIKXAJUQUBBRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(N=C2)N)C(F)(F)F

Origin of Product

United States

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